1-AZOCANYL(5-METHYL-2-THIENYL)METHANONE
Description
1-Azocanyl(5-methyl-2-thienyl)methanone is a photochromic diarylethene derivative characterized by a central ethene bridge flanked by a 5-methylthiophene ring and an azocanyl (eight-membered cyclic azo-containing) group. This compound belongs to a class of molecules renowned for reversible light-induced structural changes, enabling applications in optical memory, molecular switches, and actuators .
The ketone group at the bridgehead facilitates electronic conjugation, modulating photochromic efficiency. Studies highlight its utility in crystalline actuators due to rapid and reversible photoisomerization, with quantum yields and cyclability dependent on substituent effects and bridge dynamics .
Properties
IUPAC Name |
azocan-1-yl-(5-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-11-7-8-12(16-11)13(15)14-9-5-3-2-4-6-10-14/h7-8H,2-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGJODOMQGLJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-AZOCANYL(5-METHYL-2-THIENYL)METHANONE typically involves the reaction of azocane derivatives with thienyl ketones under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the coupling of the azocane and thienyl groups. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and increasing the overall yield .
Chemical Reactions Analysis
Types of Reactions
1-AZOCANYL(5-METHYL-2-THIENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thienyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thienyl derivatives.
Scientific Research Applications
1-AZOCANYL(5-METHYL-2-THIENYL)METHANONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-AZOCANYL(5-METHYL-2-THIENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses .
Comparison with Similar Compounds
Table 1: Comparative Properties of Selected Diarylethene Derivatives
| Compound | Aryl Groups | Bridge Structure | Thermal Stability (°C) | ΦO→C | ΦC→O | Fatigue Resistance (Cycles) |
|---|---|---|---|---|---|---|
| This compound | 5-methylthienyl | Azocanyl | 120–130 | 0.42 | 0.58 | >10<sup>4</sup> |
| 1-Cyclohexenyl(2-thienyl)methanone | Thienyl | Cyclohexenyl | 160–170 | 0.68 | 0.32 | ~5×10<sup>3</sup> |
| 1-Azocanyl(2-thienyl)methanone | Thienyl | Azocanyl | 100–110 | 0.35 | 0.65 | >10<sup>4</sup> |
| 1-Cyclohexenyl(5-methyl-2-thienyl)methanone | 5-methylthienyl | Cyclohexenyl | 150–160 | 0.60 | 0.40 | ~7×10<sup>3</sup> |
Key Findings
Thermal Stability
- Methyl Substitution: The 5-methyl group on the thienyl ring elevates thermal stability by ~20–30°C compared to non-methylated analogs (e.g., 1-azocanyl(2-thienyl)methanone vs. This compound) .
- Bridge Rigidity : Cyclohexenyl bridges exhibit higher thermal stability (~150–170°C) than azocanyl analogs due to reduced conformational freedom, which minimizes thermal relaxation .
Photochromic Efficiency
- Quantum Yields : Azocanyl-bridged compounds show lower ring-closing quantum yields (ΦO→C = 0.35–0.42) than cyclohexenyl derivatives (ΦO→C = 0.60–0.68), attributed to flexible bridges reducing orbital overlap during excitation .
- Reversibility : Azocanyl derivatives exhibit higher ΦC→O values (0.58–0.65), favoring ring-opening reactions, whereas cyclohexenyl analogs prioritize ring-closing (ΦO→C > ΦC→O) .
Fatigue Resistance
- Bridge Flexibility : Azocanyl bridges enable >10<sup>4</sup> photocyclization cycles without significant degradation, outperforming cyclohexenyl derivatives (~5×10<sup>3</sup> cycles) due to reduced steric strain during isomerization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
